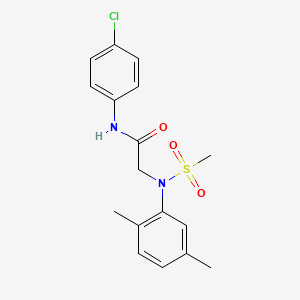
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 3466B, is a small molecule drug that has been studied extensively for its neuroprotective properties. This compound has shown promise in treating neurodegenerative diseases such as Parkinson's and Alzheimer's, and has been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is not fully understood, but it is thought to work by inhibiting the activity of a protein called GAPDH. GAPDH is involved in several pathways that lead to neuronal death, and inhibiting its activity has been shown to be neuroprotective.
Biochemical and Physiological Effects
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several antioxidant enzymes, which can help protect neurons from oxidative stress. It has also been shown to increase the levels of several proteins involved in the regulation of cell survival and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for research involving N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B. One area of interest is in developing new formulations of the drug that are more soluble in water, which would make it easier to work with in lab experiments. Another area of interest is in studying the effects of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B in animal models of neurodegenerative diseases, with the goal of eventually developing it as a therapeutic agent for these conditions. Finally, there is interest in studying the effects of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B on other pathways involved in neuronal death, in order to better understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with 2,5-dimethylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with methylsulfonyl chloride to form the final product, N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B.
Aplicaciones Científicas De Investigación
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been studied extensively for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major pathways involved in the development of neurodegenerative diseases. N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has also been shown to increase the survival of dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-4-5-13(2)16(10-12)20(24(3,22)23)11-17(21)19-15-8-6-14(18)7-9-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRFOQMLABTDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

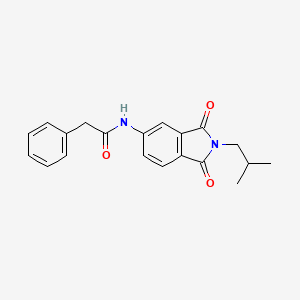
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)

![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)
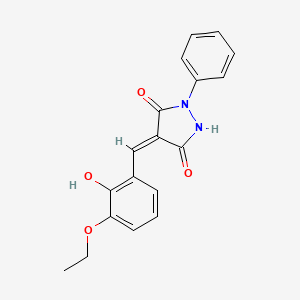
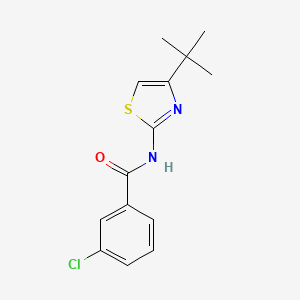
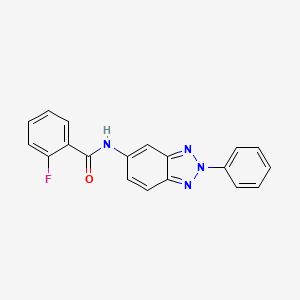
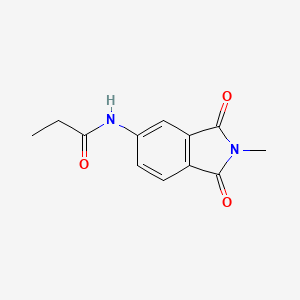
![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)
